Cas no 59219-65-7 (Darutoside)
Darutoside structure
Product Name:Darutoside
N.o CAS:59219-65-7
MF:C26H44O8
MW:484.622769355774
CID:371089
PubChem ID:44715524
Update Time:2025-09-26
Darutoside Propriedades químicas e físicas
Nomes e Identificadores
-
- b-D-Glucopyranoside,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2-phenanthrenyl,(2R,4aS,4bR,7S,10aS)-
- Darutoside
- b-D-Glucopyranoside,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4...
- b-D-Glucopyranoside,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2-phenanthrenyl
- (2R,4aS,4bR,7S,10aS)-7-[(1R)-1,2-Dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2-phenanthrenyl-β-D-glucopyranoside
- Darutigenol 3-β-D-glucoside
- [ "" ]
- Darutin
- 2-[[7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]ox
- (2R,3R,4S,5S,6R)-2-[[(2R,4aS,4bR,7S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- DARUTOSIDE [INCI]
- beta-D-Glucopyranoside, 7-(1,2-dihydroxyethyl)-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2-phenanthrenyl
- AC-34675
- Q27277170
- 59219-65-7
- HY-N6028
- DARUTIGENOL 3-.BETA.-D-GLUCOSIDE
- CHEMBL4105670
- s9484
- CS-0032195
- .BETA.-D-GLUCOPYRANOSIDE, 7-((1R)-1,2-DIHYDROXYETHYL)-1,2,3,4,4A,4B,5,6,7,9,10,10A-DODECAHYDRO-1,1,4A,7-TETRAMETHYL-2-PHENANTHRENYL, (2R,4AS,4BR,7S,10AS)-
- UNII-EG8ODI0780
- EG8ODI0780
- AKOS037514610
- (2R,3R,4S,5S,6R)-2-(((2R,4aS,4bR,7S,10aS)-7-((R)-1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthren-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- FT-0777147
- 2-[[7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- LS-15163
- Darutigenol 3-glucoside
- DARUTIGENOL 3-BETA-D-GLUCOSIDE
- (2R,3R,4S,5S,6R)-2-(((2R,4aS,4bR,7S,10aS)-7-((1R)-1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl)oxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- (2R,3R,4S,5S,6R)-2-((2R)-2-((2S,4aR,4bS,7R,8aS)-7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl)-2-hydroxyethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- BETA-D-GLUCOPYRANOSIDE, 7-((1R)-1,2-DIHYDROXYETHYL)-1,2,3,4,4A,4B,5,6,7,9,10,10A-DODECAHYDRO-1,1,4A,7-TETRAMETHYL-2-PHENANTHRENYL, (2R,4AS,4BR,7S,10AS)-
- (2R,3R,4S,5S,6R)-2-[(2R)-2-[(2S,4aR,4bS,7R,8aS)-7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- DA-62672
-
- MDL: MFCD17214820
- Inchi: 1S/C26H44O8/c1-24(2)17-6-5-14-11-25(3,18(29)13-28)9-7-15(14)26(17,4)10-8-19(24)34-23-22(32)21(31)20(30)16(12-27)33-23/h11,15-23,27-32H,5-10,12-13H2,1-4H3/t15-,16-,17-,18+,19-,20-,21+,22-,23+,25+,26+/m1/s1
- Chave InChI: QWWPCQGHWWNGET-LCVVDEIYSA-N
- SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@@H]1CC[C@@]2(C)[C@@H]3CC[C@](C)([C@H](CO)O)C=C3CC[C@@H]2C1(C)C
Propriedades Computadas
- Massa Exacta: 484.30400
- Massa monoisotópica: 484.30361836 g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 6
- Contagem de aceitadores de ligações de hidrogénio: 8
- Contagem de Átomos Pesados: 34
- Contagem de Ligações Rotativas: 5
- Complexidade: 770
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 11
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.6
- Superfície polar topológica: 140
- Peso Molecular: 484.6
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.3±0.1 g/cm3
- Ponto de ebulição: 667.0±55.0 °C at 760 mmHg
- Ponto de Flash: 357.2±31.5 °C
- Índice de Refracção: 1.587
- PSA: 139.84000
- LogP: 1.10370
- Pressão de vapor: 0.0±4.6 mmHg at 25°C
Darutoside Informações de segurança
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Número de transporte de matérias perigosas:NONH for all modes of transport
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:2-8°C
Darutoside Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UJ566-1mg |
Darutoside |
59219-65-7 | 98+% | 1mg |
292CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UJ566-5mg |
Darutoside |
59219-65-7 | 98+% | 5mg |
770CNY | 2021-05-07 | |
| MedChemExpress | HY-N6028-5mg |
Darutoside |
59219-65-7 | 99.89% | 5mg |
¥550 | 2025-04-16 | |
| MedChemExpress | HY-N6028-10mg |
Darutoside |
59219-65-7 | 99.89% | 10mg |
¥900 | 2025-04-16 | |
| MedChemExpress | HY-N6028-20mg |
Darutoside |
59219-65-7 | 99.89% | 20mg |
¥3200 | 2024-04-18 | |
| ChemFaces | CFN97004-20mg |
Darutoside |
59219-65-7 | >=98% | 20mg |
$288 | 2021-07-22 | |
| ChemScence | CS-0032195-5mg |
Darutoside |
59219-65-7 | 5mg |
$237.0 | 2022-04-27 | ||
| ChemScence | CS-0032195-10mg |
Darutoside |
59219-65-7 | 10mg |
$403.0 | 2022-04-27 | ||
| ChemScence | CS-0032195-20mg |
Darutoside |
59219-65-7 | 20mg |
$686.0 | 2022-04-27 | ||
| TRC | D214805-0.5mg |
Darutoside |
59219-65-7 | 0.5mg |
$ 340.00 | 2022-06-05 |
Darutoside Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:59219-65-7)Darutoside
Número da Ordem:A1204246
Estado das existências:in Stock
Quantidade:250mg/100mg/50mg/25mg/10mg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 02:52
Preço ($):624.0/320.0/250.0/207.0/169.0
E- mail:sales@amadischem.com
Darutoside Literatura Relacionada
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Related Categories
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios lipídios prénilicos Glicosídeos diterpênicos
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios lipídios prénilicos Terpenos glicosídeos Glicosídeos diterpênicos
- diterpenóides
59219-65-7 (Darutoside) Produtos relacionados
- 1039557-66-8(3beta-[beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosyloxy-28-beta-D-glucopyranosyloxyolean-12-ene-16alpha,22alpha-diol)
- 1275614-15-7(1beta,6beta,9alpha-trihydroxy-trans-eudesm-3-ene-6-O-beta-D-glucopyranoside)
- 132473-85-9(N/A)
- 119683-97-5(hederoside E1)
- 77808-68-5(hederoside E1)
- 126770-88-5(16-O-beta-D-Glucopyranoside-(ent-3beta, 13xi)-7-Pimarene-3, 15, 16, 18-tetrol)
- 126770-87-4(3alpha,15,16-Trihydroxy-ent-pimar-7-ene-16-O-beta-D-glucopyranoside)
- 96608-95-6(22-O-beta-D-glucopyranosyl-(1->3)-alpha-L-arabinopyranosyl-soyasapogenol A)
- 75303-45-6(Pittoside B)
- 75303-44-5((3beta,15alpha,21beta,22alpha)-15,21,22,28-tetrahydroxyolean-12-en-3-yl 4-O-alpha-L-arabinopyranosyl-6-deoxy-alpha-L-mannopyranoside)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:59219-65-7)Darutoside
Pureza:99%/99%/99%/99%/99%
Quantidade:250mg/100mg/50mg/25mg/10mg
Preço ($):624.0/320.0/250.0/207.0/169.0